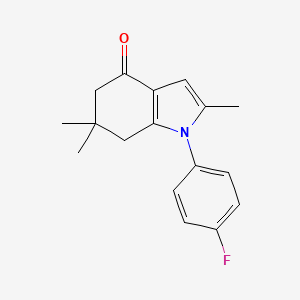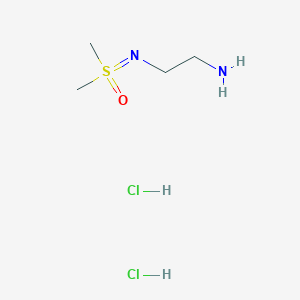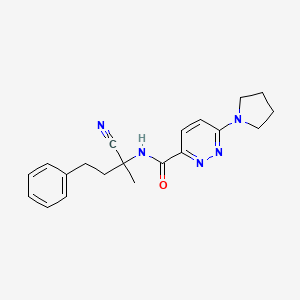![molecular formula C21H13BrFN5O2 B3010279 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358375-57-1](/img/structure/B3010279.png)
5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a heterocyclic molecule that contains several interesting structural features, including a pyrazolo[1,5-a]pyrazine core, a 1,2,4-oxadiazole moiety, and halogenated phenyl rings. This compound is likely to exhibit a range of biological activities due to the presence of these pharmacophores.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multistep reactions that include the formation of intermediate structures such as pyrazole and oxadiazole derivatives. For instance, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives was achieved from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Similarly, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involved the reaction of pyrazolo[3,4-d][1,3]oxazine with primary and secondary amines to form amides, followed by high-temperature cyclization . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data. For example, the optimized molecular structure and vibrational assignments of a related compound were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands . The geometrical parameters were consistent with XRD data, and molecular docking studies suggested potential inhibitory activity against certain enzymes .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on similar molecules. For instance, the electrochemically induced multicomponent transformation involving a bromophenyl isoxazolone and kojic acid led to the formation of a compound with potential biomedical applications . This indicates that the compound of interest may also participate in multicomponent reactions and could be modified to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various spectroscopic methods. The absorption and emission spectra of oxadiazole derivatives were found to vary with substituents, and the solvent polarity affected these properties . The first hyperpolarizability of a related compound was calculated, indicating its potential role in nonlinear optics . Additionally, antibacterial activity was observed in oxadiazole derivatives, with the activity level depending on the substituents present .
科学的研究の応用
Insecticidal Activity
- Synthesis and Insecticidal Activity : A study by Qi et al. (2014) involved synthesizing analogs containing 1,3,4-oxadiazole rings, demonstrating significant insecticidal activities against the diamondback moth. This suggests potential applications of similar compounds in pest control and agricultural protection (Qi et al., 2014).
Antimicrobial Properties
Antibacterial Activity : Rai et al. (2009) synthesized a series of compounds including 1,3,4-oxadiazoles, revealing significant antibacterial activities against various bacterial strains like Bacillus subtilis and Staphylococcus aureus. This research highlights the compound's potential in developing new antibacterial agents (Rai et al., 2009).
Antitubercular Properties : Ahsan et al. (2012) discovered that certain analogs, including a 4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one, exhibited promising activity against Mycobacterium tuberculosis. This finding is significant for developing new treatments for tuberculosis (Ahsan et al., 2012).
Antiviral Activity
- Anti-Avian Influenza Virus Activity : Flefel et al. (2012) investigated the antiviral activity of compounds including 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone derivatives against the H5N1 avian influenza virus. The study indicates potential applications in treating or preventing avian influenza infections (Flefel et al., 2012).
Anticancer Potential
Cytotoxicity and DNA Binding Studies : Purohit et al. (2011) synthesized compounds including bis-1,3,4-oxadiazoles, which showed in-vitro cytotoxicity against various human cancer cell lines. This finding is crucial for developing new anticancer therapies (Purohit et al., 2011).
Tumour Inhibition and Antioxidant Actions : Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives for toxicity assessment, tumour inhibition, and antioxidant actions. This research highlights the therapeutic potential of these compounds in oncology (Faheem, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrFN5O2/c22-15-5-1-14(2-6-15)20-24-19(30-26-20)12-27-9-10-28-18(21(27)29)11-17(25-28)13-3-7-16(23)8-4-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWNNVTUAAYGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)
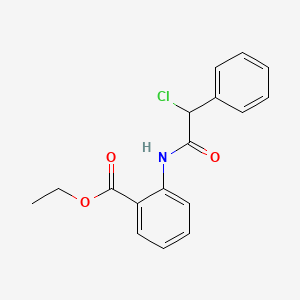
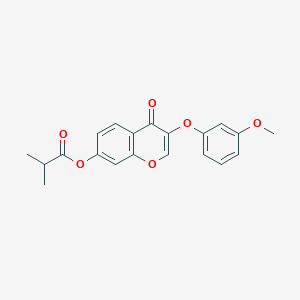
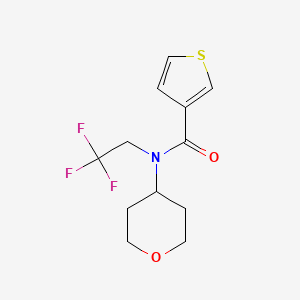
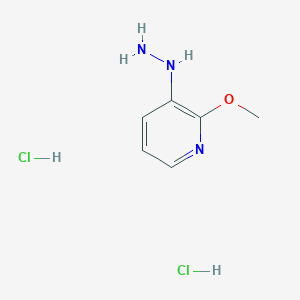

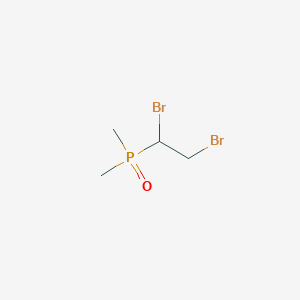
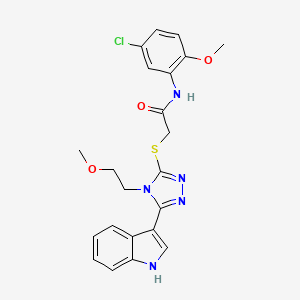
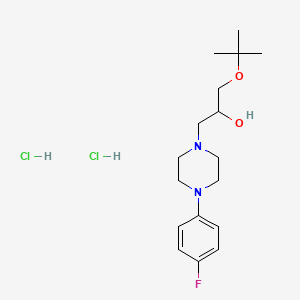
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)

